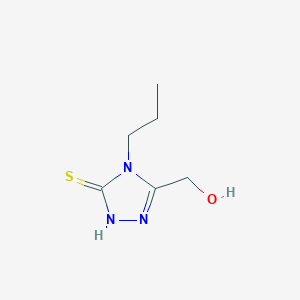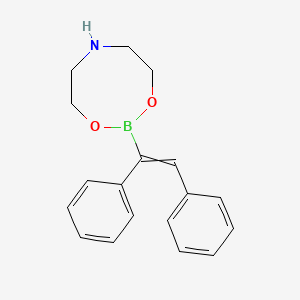
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane is a complex organic compound that features a unique structure combining a boron atom with an ethylene bridge and two phenyl groups
Preparation Methods
The synthesis of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane typically involves the reaction of benzyl chloride with sodium metal to form 1,2-diphenylethane . This intermediate can then be further reacted with appropriate reagents to introduce the boron and dioxazaborocane moieties. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can yield simpler boron-containing compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex boron-containing molecules.
Biology: The compound’s boron moiety makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Its derivatives are explored for potential pharmaceutical applications due to their unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron atom. The boron can form stable complexes with various biomolecules, influencing biological pathways. In BNCT, the boron atom captures neutrons, leading to the release of high-energy particles that can destroy cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-(1,2-Diphenylethenyl)-1,3,6,2-dioxazaborocane include:
Clomifene: A selective estrogen receptor modulator with a similar diphenylethenyl structure.
Enclomiphene: Another compound with a diphenylethenyl moiety, used in the treatment of male hypogonadism.
Stilbene: A simpler compound with a diphenylethenyl structure, used in various chemical applications. This compound is unique due to its incorporation of a boron atom and dioxazaborocane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
501014-42-2 |
|---|---|
Molecular Formula |
C18H20BNO2 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-[(Z)-1,2-diphenylethenyl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C18H20BNO2/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-21-13-11-20-12-14-22-19/h1-10,15,20H,11-14H2/b18-15+ |
InChI Key |
VMCNVUTVKBCQKB-OBGWFSINSA-N |
SMILES |
B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
B1(OCCNCCO1)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
B1(OCCNCCO1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


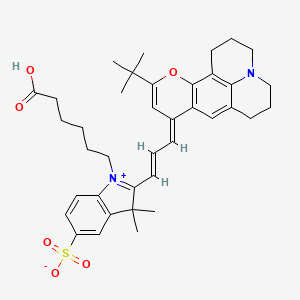
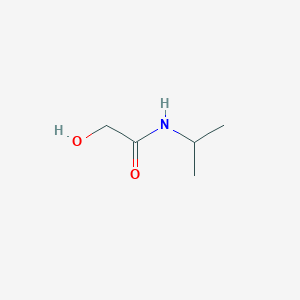
![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)
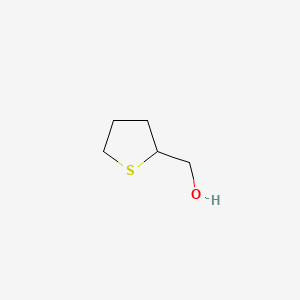
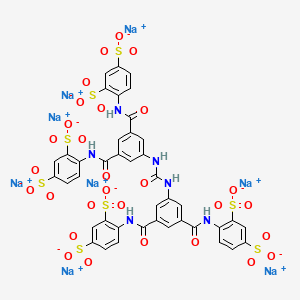
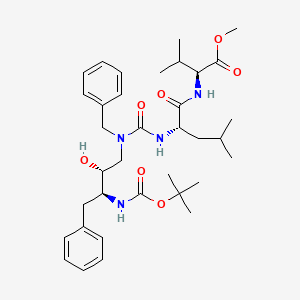
![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B3340326.png)
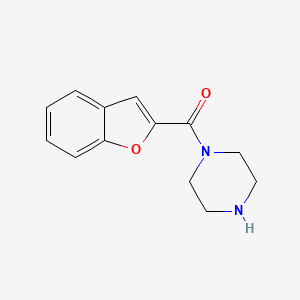
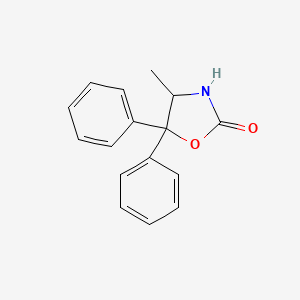
![2-[3-(2H-tetraazol-2-yl)-1-adamantyl]acetohydrazide](/img/structure/B3340341.png)
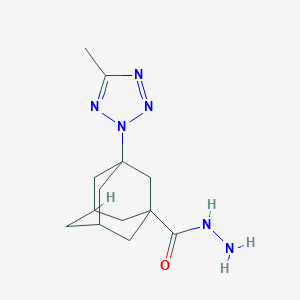
![(4R)-4-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B3340353.png)
![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)
